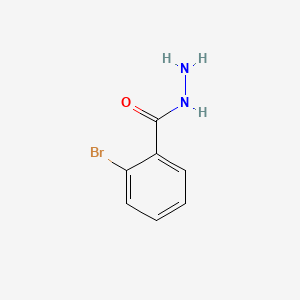

2-Bromobenzohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522536. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNLAYLOCZKPIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183634 | |

| Record name | 2-Bromobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29418-67-5 | |

| Record name | 2-Bromobenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29418-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromobenzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029418675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29418-67-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromobenzohydrazide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 2-Bromobenzohydrazide, a molecule of interest in medicinal chemistry and organic synthesis. This document collates available data on its physicochemical properties, spectral characteristics, and provides a detailed, plausible experimental protocol for its synthesis.

Core Chemical and Physical Properties

This compound is a substituted aromatic hydrazine derivative. Its core properties are summarized in the table below, providing a quick reference for laboratory use and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrN₂O | [1][2][3] |

| Molecular Weight | 215.05 g/mol | [1][4] |

| CAS Number | 29418-67-5 | [1][2][3] |

| IUPAC Name | This compound | [1][5] |

| Appearance | White to pale cream crystals or powder | [6] |

| Melting Point | 152-154 °C | [4] |

| Boiling Point | 368.5 °C at 760 mmHg (Predicted for m-isomer) | [7] |

| Solubility | Data for specific solvents is not readily available. Generally expected to be soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in water. |

Structural Information

The structural identifiers for this compound are crucial for database searches, structural analysis, and molecular modeling.

| Identifier | String | Source(s) |

| SMILES | C1=CC=C(C(=C1)C(=O)NN)Br | [5] |

| InChI | InChI=1S/C7H7BrN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11) | [1][5] |

| InChIKey | PQNLAYLOCZKPIY-UHFFFAOYSA-N | [1][5] |

A crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 634711 .[5]

Spectral Data (Predicted and Analogous)

Detailed experimental spectral data for this compound is not widely published. The following information is based on predictions and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The expected proton NMR spectrum of this compound in a solvent like DMSO-d₆ would likely show the following signals:

-

Aromatic Protons (4H): A complex multiplet pattern in the range of δ 7.2-7.8 ppm. The protons on the brominated aromatic ring would exhibit splitting patterns influenced by both the bromine atom and the hydrazide group.

-

-NH Proton (1H): A broad singlet that is exchangeable with D₂O, typically appearing downfield (δ > 8 ppm).

-

-NH₂ Protons (2H): A broad singlet, also exchangeable with D₂O, likely appearing in the mid-field range (δ 4-5 ppm).

¹³C NMR Spectroscopy (Predicted)

The predicted carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons (6C): Six signals in the aromatic region (δ 110-140 ppm). The carbon attached to the bromine atom (C-Br) would be expected in the lower end of this range, while the carbon attached to the carbonyl group would be further downfield.

Mass Spectrometry (Predicted Fragmentation)

In an electron ionization (EI) mass spectrum, this compound (M.W. 215.05) would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Key fragmentation patterns would likely involve:

-

Loss of the hydrazinyl group (-NHNH₂) to give the 2-bromobenzoyl cation.

-

Cleavage of the C-N bond.

-

Loss of CO.

-

Fragmentation of the aromatic ring.

Infrared (IR) Spectroscopy

The NIST WebBook provides an IR spectrum for this compound.[3] Key expected vibrational frequencies include:

-

N-H stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group, and a broader band for the -NH group.

-

C=O stretching: A strong absorption band around 1640-1680 cm⁻¹.

-

C=C aromatic stretching: Bands in the region of 1450-1600 cm⁻¹.

-

C-Br stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocols

Synthesis of this compound

The following is a detailed, two-step experimental protocol for the synthesis of this compound, based on standard laboratory procedures for esterification and hydrazide formation.

Step 1: Synthesis of Methyl 2-Bromobenzoate

This step involves the Fischer esterification of 2-bromobenzoic acid.

-

Materials:

-

2-Bromobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane or diethyl ether

-

-

Procedure:

-

To a round-bottom flask, add 2-bromobenzoic acid and an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane or diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-bromobenzoate.

-

Step 2: Synthesis of this compound

This step involves the reaction of the synthesized ester with hydrazine hydrate.

-

Materials:

-

Methyl 2-bromobenzoate

-

Hydrazine hydrate (80-100%)

-

Ethanol

-

-

Procedure:

-

Dissolve methyl 2-bromobenzoate in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for 6-12 hours. The formation of a white precipitate may be observed. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The crude product can be recrystallized from ethanol or an ethanol/water mixture to obtain pure this compound.

-

Characterization Workflow

A typical workflow for the characterization of the synthesized this compound is outlined below.

Caption: Synthesis and Characterization Workflow for this compound.

Logical Relationship of Synthesis Steps

The synthesis of this compound follows a logical progression from a commercially available starting material to the final product through two key chemical transformations.

Caption: Logical Flow of the Synthesis of this compound.

References

An In-depth Technical Guide to 2-Bromobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromobenzohydrazide, a key chemical intermediate in the development of novel therapeutic agents. This document outlines its chemical identity, physicochemical properties, a detailed synthesis protocol, and an exploration of its biological significance as a scaffold for bioactive molecules.

Chemical Identity and Properties

This compound is a substituted aromatic hydrazine derivative. Its core structure is utilized in the synthesis of a variety of compounds with potential pharmacological activities.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 29418-67-5[1] |

| Molecular Formula | C₇H₇BrN₂O[1] |

| InChI Key | PQNLAYLOCZKPIY-UHFFFAOYSA-N[1] |

| SMILES | C1=CC=C(C(=C1)C(=O)NN)Br[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 215.05 g/mol | PubChem |

| Melting Point | 149.5-155.5 °C | Thermo Fisher Scientific |

| Appearance | White to pale cream crystals or powder | Thermo Fisher Scientific |

| LogP | 0.26 | SIELC Technologies |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the hydrazinolysis of a 2-bromobenzoic acid ester, typically methyl 2-bromobenzoate, with hydrazine hydrate. This method is a standard procedure for the formation of hydrazides.

Experimental Protocol: Synthesis from Methyl 2-Bromobenzoate

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Methyl 2-bromobenzoate

-

Hydrazine hydrate (80-100% solution)

-

Ethanol (or another suitable alcohol solvent)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 2-bromobenzoate in a suitable amount of ethanol. A typical concentration is in the range of 1-2 M.

-

Addition of Hydrazine Hydrate: To the stirred solution, add a molar excess of hydrazine hydrate (typically 2 to 5 equivalents). The addition may be exothermic, so it should be done cautiously, potentially in an ice bath if the reaction is vigorous.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Biological Activity and Significance

While specific quantitative data on the biological activity of this compound is limited in publicly available literature, the benzohydrazide scaffold is a well-established pharmacophore in medicinal chemistry. Numerous derivatives of this compound have been synthesized and evaluated for a range of biological activities.

Table 3: Reported Biological Activities of Benzohydrazide Derivatives

| Activity | Description |

| Antimicrobial | Benzylidene hydrazides, including those with chloro and nitro substitutions, have shown in vitro antibacterial and antifungal activities.[2] |

| Antifungal | Acylhydrazone derivatives have been investigated as inhibitors of fungal sphingolipid synthesis, with some showing potent activity against clinically relevant fungal strains. |

| Enzyme Inhibition | Arylhydrazides, including benzhydrazide, are known to be inhibitors of enzymes such as horseradish peroxidase.[3] This suggests that this compound and its derivatives may also act as enzyme inhibitors. |

| Anti-nematode | A derivative of this compound, N'-{4-[(benzoyloxy)imino]- cyclohexa-2,5-dien-1-ylidene}-2-bromobenzohydrazide, has demonstrated excellent anti-nematode activity.[4] |

The primary role of this compound in drug development is as a versatile starting material for the synthesis of more complex molecules with enhanced biological activities. The bromo-substituent provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for screening.

Proposed Mechanism of Action: Enzyme Inhibition

One of the potential mechanisms of action for benzohydrazide derivatives is through enzyme inhibition. For instance, the inhibition of horseradish peroxidase by benzhydrazide involves the oxidation of the hydrazide by the enzyme's catalytic intermediates, leading to the formation of a reactive benzoyl radical that can covalently modify the enzyme's active site.[3]

Conclusion

This compound is a valuable chemical entity for researchers and professionals in the field of drug development. Its straightforward synthesis and the versatile reactivity of its chemical structure make it an important building block for the creation of novel compounds with a wide spectrum of potential therapeutic applications. Further investigation into the specific biological activities of this compound itself, as well as the continued exploration of its derivatives, holds promise for the discovery of new and effective drugs.

References

- 1. This compound | C7H7BrN2O | CID 101460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzylidene/2-chlorobenzylidene hydrazides: synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of horseradish peroxidase inactivation by benzhydrazide: a critical evaluation of arylhydrazides as peroxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromobenzohydrazide (CAS No: 29418-67-5), a key intermediate in organic synthesis. This document collates available data on its physicochemical characteristics, spectral properties, and reactivity. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its synthetic pathway and potential chemical transformations to aid researchers in its effective utilization.

Chemical Identity and Physical Properties

This compound is a substituted aromatic hydrazine derivative. Its core structure consists of a benzene ring substituted with a bromine atom at the ortho position and a hydrazide functional group.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Citation(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 29418-67-5 | [1] |

| Molecular Formula | C₇H₇BrN₂O | [1] |

| Molecular Weight | 215.05 g/mol | [1] |

| Appearance | White to pale cream crystals or powder | |

| Melting Point | 152-154 °C | [2] |

| Boiling Point | Data not available. Estimated to be high, similar to related compounds like 3-Bromobenzohydrazide (368.5°C at 760 mmHg). | [3] |

| Solubility | Data not readily available. Expected to be sparingly soluble in water and soluble in polar organic solvents like DMSO and ethanol. | |

| pKa | Data not available. | |

| LogP (calculated) | 0.26 | [4] |

Spectroscopic and Structural Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic and Structural Data for this compound

| Data Type | Key Features | Citation(s) |

| Infrared (IR) Spectroscopy | The presence of characteristic peaks for N-H stretching (amine), C=O stretching (amide), and C-Br stretching. A gas-phase IR spectrum is available in the NIST WebBook. | [5] |

| ¹H NMR Spectroscopy (Predicted) | Aromatic protons (4H) are expected in the δ 7.0-8.0 ppm range, showing complex splitting patterns. The NH and NH₂ protons would appear as broad singlets, with their chemical shifts dependent on solvent and concentration. For a related compound, 4-bromobenzohydrazide in DMSO-d₆, aromatic protons appear at δ 7.76 (d) and 7.66 (d), with the NH₂ protons at δ 4.51 (s) and the NH proton at δ 9.85 (s). | [6] |

| ¹³C NMR Spectroscopy (Predicted) | Six distinct aromatic carbon signals are expected, with the carbon bearing the bromine atom shifted downfield. The carbonyl carbon (C=O) signal would be observed around δ 165 ppm. For 4-bromobenzohydrazide, signals are observed at δ 164.86, 132.40, 131.33, 129.04, and 124.74. | [6] |

| Mass Spectrometry (Predicted) | The molecular ion peak [M]⁺ is expected at m/z 214 and [M+2]⁺ at m/z 216 with approximately equal intensity, which is characteristic of a compound containing one bromine atom. Key fragments would likely arise from the loss of NHNH₂ (to m/z 183/185) and the subsequent loss of CO. | [7] |

| Crystal Structure | Crystal structure data is available through the Cambridge Crystallographic Data Centre. CCDC Number: 634711. | [1] |

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of benzohydrazides is the reaction of the corresponding methyl ester with hydrazine hydrate.[8]

Reaction Scheme:

-

Methyl 2-bromobenzoate + Hydrazine Hydrate → this compound + Methanol

Materials:

-

Methyl 2-bromobenzoate

-

Hydrazine hydrate (80% or higher)

-

Ethanol (or as a solvent-free reaction)

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Beakers, filter funnel, and other standard laboratory glassware

Procedure (Conventional Method):

-

In a round-bottomed flask, place methyl 2-bromobenzoate (1 equivalent).

-

Add hydrazine hydrate (1.2 to 1.5 equivalents).

-

Add ethanol to dissolve the starting material, or proceed without a solvent.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 2-6 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, will often precipitate as a white solid.

-

Collect the solid by vacuum filtration.

-

Wash the precipitate thoroughly with cold water to remove excess hydrazine hydrate and other water-soluble impurities.

-

Dry the product, for example, in a vacuum oven.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

An example of an analytical method for this compound is reverse-phase HPLC.[4]

Conditions:

-

Column: Newcrom R1 or a similar C18 column.

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with an acidic modifier such as phosphoric acid. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[4]

-

Detection: UV detector at a suitable wavelength (e.g., 254 nm).

This method can be scaled for preparative separation to isolate impurities or for pharmacokinetic studies.[4]

Chemical Reactivity and Applications

This compound is a versatile precursor in organic synthesis, primarily used for the construction of various heterocyclic systems. The presence of the nucleophilic hydrazine group and the reactive C-Br bond allows for a range of chemical transformations.

-

Formation of Hydrazones: The hydrazide functionality readily condenses with aldehydes and ketones to form the corresponding hydrazones. These hydrazones are often biologically active molecules or intermediates for further cyclization reactions.

-

Synthesis of Heterocycles: this compound is a key building block for nitrogen-containing heterocycles such as 1,3,4-oxadiazoles, pyrazoles, and pyridazinones.[9][10]

-

Cross-Coupling Reactions: The bromo-substituent on the aromatic ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C and C-N bonds, further functionalizing the molecule.

Visualizations

The following diagrams illustrate the synthesis and key reactions of this compound.

Caption: Synthesis of this compound from Methyl 2-bromobenzoate.

Caption: Reactivity of this compound as a synthetic precursor.

Safety Information

This compound is harmful if swallowed and may cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of physical and chemical properties. This guide provides a centralized resource for researchers, summarizing its key characteristics and providing practical experimental guidance. The synthetic utility of this compound, particularly in the formation of diverse heterocyclic structures, ensures its continued importance in the fields of medicinal chemistry and materials science. Further research into its quantitative properties, such as solubility and pKa, would be beneficial for optimizing its use in various applications.

References

- 1. This compound | C7H7BrN2O | CID 101460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromobenzhydrazide, 98+% | Fisher Scientific [fishersci.ca]

- 3. Reliable Chemical Trading Partner, Professional Benzoic acid, m-bromo-, hydrazide Supply [methylbenzoate-benzoicacid.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. This compound [webbook.nist.gov]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 10. researchgate.net [researchgate.net]

Synthesis of 2-Bromobenzohydrazide from 2-Bromobenzoic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis of 2-Bromobenzohydrazide, a valuable building block in medicinal chemistry and drug development, starting from 2-bromobenzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a clear visualization of the synthetic workflow.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities. The synthesis from 2-bromobenzoic acid is a common and efficient two-step process. The first step involves the esterification of the carboxylic acid to form an intermediate, methyl 2-bromobenzoate. The subsequent step is the hydrazinolysis of the ester to yield the final product, this compound. This guide will detail the established methodologies for both transformations.

Synthetic Pathway

The overall synthesis proceeds through two sequential reactions:

-

Fischer Esterification: 2-Bromobenzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid, to yield methyl 2-bromobenzoate. This is an equilibrium-controlled reaction.

-

Hydrazinolysis: The resulting methyl 2-bromobenzoate is then treated with hydrazine hydrate to form this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.

Table 1: Physicochemical Properties of Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 88-65-3 |

| Methyl 2-bromobenzoate | C₈H₇BrO₂ | 215.04 | 610-94-6[1] |

| This compound | C₇H₇BrN₂O | 215.05[2] | 29418-67-5[2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Values |

| Infrared (IR) Spectroscopy (cm⁻¹) | The IR spectrum of this compound is available through public databases such as the NIST WebBook and PubChem.[2][3] Key characteristic peaks are expected for N-H stretching, C=O stretching, and aromatic C-H and C-Br bonds. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (ppm) | Specific ¹H-NMR data for this compound is not readily available in the searched public literature. However, for the isomeric 4-bromobenzohydrazide, characteristic proton signals would appear for the aromatic protons and the -NH and -NH₂ protons. Similar patterns would be expected for the 2-bromo isomer, with distinct splitting patterns due to the ortho-substitution. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (ppm) | ¹³C NMR data for 4-bromobenzohydrazide is available and can provide an estimation for the chemical shifts expected for this compound.[4] |

Experimental Protocols

The following are detailed experimental procedures for the two-step synthesis of this compound.

Step 1: Synthesis of Methyl 2-bromobenzoate (Fischer Esterification)

This procedure is adapted from established Fischer esterification protocols.[5][6][7]

Materials:

-

2-Bromobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromobenzoic acid.

-

Add an excess of anhydrous methanol to the flask. The methanol acts as both a reactant and the solvent.

-

Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude methyl 2-bromobenzoate.

-

The crude product can be further purified by distillation under reduced pressure if necessary.

Step 2: Synthesis of this compound (Hydrazinolysis)

This procedure is based on general methods for the synthesis of hydrazides from esters.

Materials:

-

Methyl 2-bromobenzoate

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve methyl 2-bromobenzoate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product, this compound, will often precipitate out of the solution upon cooling.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold ethanol or water to remove any unreacted starting materials and impurities.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Dry the purified this compound under vacuum.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow for the preparation of this compound from 2-bromobenzoic acid.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound from 2-bromobenzoic acid is a robust and well-established two-step process. This guide provides a detailed framework for researchers to successfully perform this synthesis. The provided experimental protocols, coupled with the tabulated data, offer a comprehensive resource for the preparation of this important chemical intermediate. It is crucial for researchers to adhere to standard laboratory safety practices when handling the chemicals involved in this synthesis.

References

- 1. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C7H7BrN2O | CID 101460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. 4-Bromobenzohydrazide | C7H7BrN2O | CID 22219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. One moment, please... [operachem.com]

- 6. youtube.com [youtube.com]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Benzohydrazide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzohydrazide and its derivatives represent a cornerstone in the edifice of medicinal chemistry, boasting a rich history that intertwines with foundational discoveries in organic synthesis and landmark achievements in the fight against infectious diseases. This technical guide provides a comprehensive overview of the discovery and historical development of benzohydrazide compounds, with a particular focus on the seminal contributions that paved the way for their synthesis and the serendipitous discovery of their profound biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing not only a historical narrative but also detailed experimental protocols, quantitative biological data, and visual representations of key chemical and biological pathways.

The Pioneering Work of Theodor Curtius: The Birth of Hydrazides

The story of benzohydrazide is inextricably linked to the pioneering work of the German chemist Julius Wilhelm Theodor Curtius . In the late 19th century, Curtius undertook systematic investigations into the chemistry of hydrazine and its derivatives, compounds that were largely unexplored at the time.[1][2] His research led to the discovery of several fundamental classes of organic compounds, including diazoacetic acid, hydrazoic acid, and, most importantly for this narrative, acid azides.[2][3]

In 1890 and 1894, Curtius published his work on a novel reaction that would come to be known as the Curtius rearrangement .[3][4] This reaction involves the thermal decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[4] This discovery was monumental, as it provided a new route for the synthesis of primary amines from carboxylic acids.[4] The acyl azides, the key starting materials for this rearrangement, were themselves synthesized from acid hydrazides. This foundational work laid the chemical groundwork for the entire class of hydrazide compounds, including benzohydrazide.

The logical progression from Curtius's work on hydrazines and acid azides to the synthesis of specific hydrazides like benzohydrazide was a critical step. His discoveries provided the chemical tools and understanding necessary for future generations of chemists to explore this versatile chemical scaffold.

The First Synthesis of Benzohydrazide

Following Curtius's foundational discoveries, the synthesis of benzohydrazide (benzoylhydrazine) became an accessible endeavor for organic chemists. The most common and straightforward method for its preparation involves the reaction of an ester of benzoic acid, such as methyl benzoate or ethyl benzoate, with hydrazine hydrate.[5][6] This nucleophilic acyl substitution reaction is a classic example of hydrazinolysis.

The general workflow for this synthesis can be visualized as a straightforward chemical transformation.

References

- 1. Theodor Curtius in a chemistry laboratory - Science History Institute Digital Collections [digital.sciencehistory.org]

- 2. youtube.com [youtube.com]

- 3. Theodor Curtius - Wikipedia [en.wikipedia.org]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 6. CN105348141A - Preparation and application of benzoyl hydrazine derivative - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Bromobenzohydrazide: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromobenzohydrazide, a versatile molecule with demonstrated biological activities. This document details its fundamental chemical properties, a robust synthesis protocol, and an exploration of its potential mechanisms of action in biological systems.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | References |

| Molecular Formula | C₇H₇BrN₂O | [1][2][3][4][5] |

| Molecular Weight | 215.05 g/mol | [2][3][5] |

| Alternate Names | 2-Bromobenzoic hydrazide, o-Bromobenzoylhydrazine | [5] |

| CAS Number | 29418-67-5 | [1][2][4] |

Synthesis of this compound: An Experimental Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of this compound, adapted from established methods for benzohydrazide synthesis.[6][7]

Materials:

-

Methyl 2-bromobenzoate

-

Hydrazine hydrate (64%)

-

Ethanol, absolute

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2-bromobenzoate (0.1 mol) and absolute ethanol (100 mL).

-

Addition of Hydrazine Hydrate: To the stirred solution, slowly add hydrazine hydrate (0.2 mol, 2 equivalents).

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, white crystals of this compound will precipitate. For enhanced crystallization, the flask can be placed in an ice bath.

-

Isolation and Purification: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

Biological Activities and Potential Mechanisms of Action

Benzohydrazide derivatives are a well-established class of compounds exhibiting a wide range of biological activities, including antibacterial, antifungal, anticancer, and antitubercular properties.[6][8] Specific derivatives of this compound have demonstrated notable anti-nematode and fungicidal activities.

While the precise signaling pathways modulated by this compound are still under investigation, a logical framework for its potential mechanisms of action can be proposed based on the known targets of anti-nematode and antifungal agents.

Caption: Logical workflow of this compound's potential action.

The diagram above illustrates the logical progression from the core compound to its observed biological effects and plausible molecular mechanisms. For instance, the anti-nematode activity of this compound derivatives could potentially arise from interference with crucial nematode-specific biological processes, such as microtubule assembly, a known target of benzimidazole-class nematicides, or the function of glutamate-gated chloride channels, the target of avermectins.[9] Similarly, its fungicidal properties may be attributed to the disruption of cellular antioxidation pathways, a mechanism observed with certain redox-active benzaldehydes.[10]

Further research is warranted to elucidate the specific molecular targets and signaling cascades affected by this compound, which will be instrumental in the development of novel therapeutic agents.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound | C7H7BrN2O | CID 101460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromobenzhydrazide, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 2-Bromobenzhydrazide, 98+% | Fisher Scientific [fishersci.ca]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Antinematode Compounds and Their Targets - C. elegans II - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Bromobenzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromobenzohydrazide, a molecule of interest in medicinal chemistry and materials science. This document compiles available and predicted spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are also provided to aid in the acquisition and interpretation of similar data.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 7.0 - 7.9 | Multiplet | - |

| -NH- | ~8.0 - 9.5 | Singlet (broad) | - |

| -NH₂ | ~4.5 - 5.5 | Singlet (broad) | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 161 - 165 |

| Aromatic C-Br | 115 - 125 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-C=O | 130 - 140 |

Infrared (IR) Spectroscopy

Infrared spectral data for this compound has been reported and is summarized below.[3][4]

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3434 - 3347 | Strong, Broad | N-H Stretching (Hydrazide) |

| 3079 - 2829 | Medium | C-H Stretching (Aromatic) |

| 1654 - 1595 | Strong | C=O Stretching (Amide I) |

| 1598 - 1511 | Medium | N-H Bending (Amide II) / C=C Stretching |

| ~1020 | Medium | C-Br Stretching |

Data is compiled from typical ranges for substituted benzohydrazides.[1]

Mass Spectrometry (MS)

While the specific mass spectrum for this compound is not widely published, data for the isomeric m-Bromobenzohydrazide is available and provides insight into the expected fragmentation pattern.[5] The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in characteristic M and M+2 peaks for bromine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment | Notes |

| 214/216 | [C₇H₇BrN₂O]⁺ | Molecular ion (M, M+2) |

| 183/185 | [C₇H₄BrO]⁺ | Loss of -NHNH₂ |

| 155/157 | [C₆H₄Br]⁺ | Loss of -CONHNH₂ |

| 104 | [C₇H₄O]⁺ | Loss of Br and NHNH₂ |

| 76 | [C₆H₄]⁺ | Benzene ring fragment |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Probe: Standard broadband probe.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (ATR):

-

Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Spectrometer: A Fourier-Transform Infrared Spectrometer.

-

Accessory: ATR accessory.

-

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization:

-

Method: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

-

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

-

Mass Range: m/z 50-300.

-

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

-

Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions. The presence of bromine isotopes should be confirmed by observing pairs of peaks with a mass difference of 2 Da and approximately equal intensity.

Workflow Visualization

The logical flow of spectroscopic analysis for a compound like this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Solubility of 2-Bromobenzohydrazide in different solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzohydrazide is a versatile chemical intermediate with applications in the synthesis of various biologically active molecules, including potential therapeutic agents. A thorough understanding of its solubility in different solvents is fundamental for its effective use in synthesis, purification, formulation, and various analytical procedures. The solubility of a compound dictates the choice of solvent for reactions, influences crystallization and purification strategies, and is a critical parameter in the development of liquid formulations.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific, publicly available quantitative solubility data for this compound is limited, this document outlines the established experimental protocols for determining solubility and presents an illustrative solubility profile based on the general behavior of similar benzohydrazide derivatives.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂O | --INVALID-LINK-- |

| Molecular Weight | 215.05 g/mol | --INVALID-LINK-- |

| Appearance | Solid (form may vary) | General knowledge |

| CAS Number | 29418-67-5 | --INVALID-LINK-- |

Illustrative Solubility Profile of this compound

The following table presents a hypothetical but representative summary of the solubility of this compound in a range of common organic solvents at ambient temperature (25 °C). This data is based on the general solubility trends of structurally related benzohydrazide compounds and should be confirmed experimentally.

| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) |

| Methanol | Polar Protic | Moderately Soluble |

| Ethanol | Polar Protic | Moderately Soluble |

| Isopropanol | Polar Protic | Slightly Soluble |

| Acetone | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble |

| Dichloromethane | Chlorinated | Slightly Soluble |

| Chloroform | Chlorinated | Slightly Soluble |

| Toluene | Aromatic | Sparingly Soluble |

| Hexane | Non-polar | Insoluble |

| Diethyl Ether | Ether | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound in a particular solvent is a fundamental physicochemical property. The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of a solid compound.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound (analytical grade)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to several vials containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The required equilibration time should be established by preliminary experiments, where samples are taken at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to allow the excess solid to sediment. Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant using a pipette. To remove any remaining solid particles, filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid residue. The solubility can be calculated directly from the mass of the residue and the volume of the supernatant taken.

-

Chromatographic/Spectroscopic Method: Dilute the filtered supernatant with a known volume of a suitable solvent. Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

-

Calculation of Solubility: Based on the concentration determined in the analysis and the dilution factor, calculate the solubility of this compound in the chosen solvent. Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Conclusion

Potential Research Areas for 2-Bromobenzohydrazide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast array of chemical scaffolds. Among these, 2-bromobenzohydrazide and its derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the potential research areas for this compound derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in harnessing the therapeutic potential of this versatile chemical entity.

Synthesis of this compound Derivatives

The core structure of this compound offers a versatile platform for the synthesis of a diverse library of derivatives. The primary synthetic route involves the initial preparation of this compound, which can then be further modified to yield various heterocyclic and Schiff base derivatives.

General Synthesis of this compound

The synthesis of the this compound precursor is a straightforward two-step process starting from 2-bromobenzoic acid.

Experimental Protocol:

-

Step 1: Esterification of 2-Bromobenzoic Acid:

-

A mixture of 2-bromobenzoic acid (0.08 mol) and ethanol (0.74 mol) is refluxed in the presence of a catalytic amount of sulfuric acid.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into ice-cold water (200 mL).

-

The resulting ethyl 2-bromobenzoate is extracted with ether (50 mL).

-

The crude ester is purified by recrystallization from ethanol.[1]

-

-

Step 2: Synthesis of this compound:

-

To an ethanolic solution of ethyl 2-bromobenzoate (0.01 mol), hydrazine hydrate (99%, 0.015 mol) is added.[1]

-

The reaction mixture is refluxed for 6 hours.[1]

-

After completion, the solvent is removed by distillation.

-

The resulting solid this compound is washed with water, dried, and recrystallized from ethanol.[1]

-

Synthesis of Schiff Bases

Schiff bases are readily synthesized by the condensation of this compound with various substituted aldehydes.

Experimental Protocol:

-

A mixture of this compound (0.001 mol) and a substituted aldehyde (0.001 mol) is dissolved in ethanol.[1]

-

A few drops of glacial acetic acid are added as a catalyst.

-

The reaction mixture is refluxed for an appropriate time (typically a few hours), with the progress monitored by TLC.

-

Upon completion, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

-

The crude product is purified by recrystallization from a suitable solvent like ethanol.[2]

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles can be synthesized from this compound through cyclization of an intermediate Schiff base or by direct reaction with carboxylic acids in the presence of a dehydrating agent.

Experimental Protocol (from Schiff Base):

-

A solution of the corresponding Schiff base of this compound (0.01 mol) is prepared in a suitable solvent like DMF.

-

Yellow mercuric oxide (3 g) and iodine (1.5 g) are added, and the mixture is stirred at room temperature for 48 hours under anhydrous conditions.

-

The reaction mixture is filtered and poured into crushed ice.

-

The separated solid is filtered, washed with water, and recrystallized to yield the 2,5-disubstituted-1,3,4-oxadiazole.[3]

Synthesis of Pyrazole Derivatives

Pyrazole derivatives can be obtained through the reaction of chalcone intermediates (derived from substituted acetophenones) with this compound.

Experimental Protocol:

-

Synthesis of Hydrazone: An equimolar mixture of this compound and a substituted acetophenone is refluxed in ethanol with a few drops of glacial acetic acid. The resulting hydrazone is filtered and purified.

-

Cyclization to Pyrazole: The synthesized hydrazone (0.005 mol) is treated with a Vilsmeier-Haack reagent (prepared from DMF and POCl₃). The reaction mixture is refluxed, then poured into ice-cold water and neutralized with sodium bicarbonate to precipitate the pyrazole derivative, which is then filtered and recrystallized.[4]

Synthesis of 1,2,3-Triazole Derivatives

The synthesis of 1,2,3-triazole derivatives often involves "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition.

Experimental Protocol:

-

An appropriate azide derivative is reacted with an alkyne in the presence of a copper(I) catalyst (e.g., from CuSO₄·5H₂O and sodium ascorbate) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).

-

The resulting triazole intermediate can then be reacted with hydrazine hydrate to form a hydrazide, which can be further derivatized.[5]

Potential Therapeutic Applications and Research Areas

This compound derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for further investigation in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of benzohydrazide derivatives against various cancer cell lines.

Mechanism of Action: The anticancer activity of these compounds is often attributed to the induction of apoptosis.[6] Some derivatives have also been shown to act as inhibitors of key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7]

Experimental Protocol (MTT Assay for Cytotoxicity):

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[8]

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[4][8][9]

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[8]

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[4][8]

-

Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

Quantitative Data on Anticancer Activity:

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazide | HCT116 (human colon) | 1.88 ± 0.03 | [1] |

| Benzohydrazide derivative H20 | A549 (lung) | 0.46 | [7] |

| MCF-7 (breast) | 0.29 | [7] | |

| HeLa (cervical) | 0.15 | [7] | |

| HepG2 (liver) | 0.21 | [7] | |

| Benzodioxole-based thiosemicarbazone derivative 5 | A549 (lung) | 10.67 ± 1.53 | [8] |

| C6 (glioma) | 4.33 ± 1.04 | [8] | |

| 2-phenylbenzimidazole derivative 38 | A549 (lung) | 4.47 µg/mL | [10] |

| MDA-MB-231 (breast) | 4.68 µg/mL | [10] | |

| PC3 (prostate) | 5.50 µg/mL | [10] |

Antimicrobial and Antifungal Activity

This compound derivatives have shown significant potential as antimicrobial and antifungal agents.

Experimental Protocol (Agar Well Diffusion Method):

-

Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

-

Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are punched into the agar using a sterile cork borer.

-

Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well.

-

Incubation: The plates are incubated at an appropriate temperature for the specific microorganism.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Quantitative Data on Antimicrobial Activity:

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Aroylhydrazone derivative | E. coli | - | [3] |

| P. aeruginosa | - | [3] | |

| B. subtilis | - | [3] | |

| S. aureus | - | [3] | |

| Imidazole derivative 3c | E. coli | - | [11] |

| S. aureus | - | [11] | |

| C. albicans | - | [11] | |

| Pyrrolidine-2,5-dione derivative 8 | Bacteria | 16-64 | [12] |

| Yeasts | 64-256 | [12] |

Anti-inflammatory Activity

Hydrazone derivatives have demonstrated notable anti-inflammatory properties.

Mechanism of Action: The anti-inflammatory effects of these compounds may be mediated through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[13]

Antitubercular Activity

Benzohydrazide derivatives have been investigated for their activity against Mycobacterium tuberculosis.

Experimental Protocol (Broth Microdilution Method):

-

A serial dilution of the test compounds is prepared in a 96-well microplate.

-

A standardized inoculum of Mycobacterium tuberculosis is added to each well.

-

The plates are incubated under appropriate conditions.

-

The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible growth of the bacteria, is determined visually or by using a growth indicator.

Anticonvulsant Activity

Certain benzohydrazide derivatives have shown promise as anticonvulsant agents.

Experimental Protocols:

-

Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied to induce seizures, and the ability of the test compound to prevent the tonic hindlimb extension phase is observed.

-

Subcutaneous Pentylenetetrazole (PTZ) Seizure Test: This model is used to screen for compounds effective against absence seizures. PTZ is administered to induce clonic seizures, and the ability of the test compound to prevent or delay the onset of these seizures is measured.

Enzyme Inhibition

The diverse structures of this compound derivatives make them potential inhibitors of various enzymes.

Experimental Protocol (General Enzyme Inhibition Assay):

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor (this compound derivative) in a suitable buffer.

-

Assay Setup: In a microplate or cuvette, combine the enzyme and inhibitor at various concentrations and pre-incubate.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate.

-

Monitoring: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate and product.

-

Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor.

Quantitative Data on Enzyme Inhibitory Activity:

| Compound ID | Enzyme | IC₅₀ (µM) | Reference |

| Benzohydrazide derivative H20 | EGFR | 0.08 | [7] |

| Hydrazone derivative 2b | hMAO-A | 0.028 | [14] |

| Hydrazine clubbed thiazole 3c | Aldose reductase | 0.00547 ± 0.00053 | [15] |

| Hydrazone derivative 8 | α-amylase | 30.21 ± 0.16 | [16] |

| α-glucosidase | 38.06 ± 0.80 | [16] | |

| Benzylidenehydrazine derivative 9 | α-amylase | 116.19 | [17] |

| Phenolic hydrazide-hydrazone | Laccase | Kᵢ = 8–233 | [18] |

Molecular Docking and In Silico Studies

Molecular docking is a powerful computational tool to predict the binding interactions between a small molecule (ligand) and a protein (receptor) at the atomic level. This technique can provide valuable insights into the mechanism of action of this compound derivatives and guide the design of more potent and selective compounds.

General Workflow for Molecular Docking:

-

Protein and Ligand Preparation: Obtain the 3D structure of the target protein from a database (e.g., Protein Data Bank) and prepare it for docking (e.g., by removing water molecules, adding hydrogens). Prepare the 3D structure of the this compound derivative.

-

Docking Simulation: Use docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of the ligand within the active site of the protein.

-

Analysis of Results: Analyze the docking poses and scoring functions to identify the most likely binding conformation and estimate the binding affinity. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Future Directions and Conclusion

The diverse biological activities of this compound derivatives underscore their potential as a scaffold for the development of new therapeutic agents. Future research in this area should focus on:

-

Synthesis of Novel Derivatives: Expanding the chemical diversity of this compound derivatives through the synthesis of new Schiff bases and heterocyclic compounds.

-

Structure-Activity Relationship (SAR) Studies: Systematically investigating the relationship between the chemical structure of the derivatives and their biological activity to identify key structural features for optimal potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the observed biological activities, including the identification of specific cellular targets and signaling pathways.

-

In Vivo Studies: Evaluating the efficacy and safety of the most promising derivatives in preclinical animal models of various diseases.

-

Computational Modeling: Utilizing molecular docking and other in silico methods to guide the design and optimization of new derivatives with improved pharmacological properties.

References

- 1. impactfactor.org [impactfactor.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. Synthesis of novel hybrids of 1,2,3-triazoles-hydrazone: targeting cholinesterases and Alzheimer's related genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. CN102408385A - Preparation method of 2-substituted-2H-1, 2, 3-triazole derivative - Google Patents [patents.google.com]

- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of 2-Bromobenzohydrazide as a Chemical Intermediate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromobenzohydrazide, a halogenated derivative of benzohydrazide, serves as a crucial and versatile chemical intermediate in the synthesis of a wide array of heterocyclic compounds with significant pharmacological activities. Its unique structural features, including the reactive hydrazide moiety and the substituted phenyl ring, make it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and its pivotal role in the development of novel therapeutic agents. The guide includes detailed experimental protocols, quantitative data on the biological activities of its derivatives, and visualizations of synthetic and analytical workflows.

Introduction

Hydrazide derivatives are an important class of organic compounds characterized by the presence of a CONHNH2 functional group. They are widely utilized as key intermediates in the synthesis of various heterocyclic systems, which form the backbone of many pharmaceutical drugs. Among these, this compound has emerged as a particularly useful scaffold due to the influence of the bromine atom on the reactivity of the aromatic ring and the biological activity of the resulting derivatives. The presence of the bromine atom can enhance lipophilicity and facilitate further functionalization through cross-coupling reactions, thereby enabling the generation of diverse molecular libraries for biological screening.

This guide will delve into the synthesis of this compound, its subsequent conversion into Schiff bases and other derivatives, and the promising antimicrobial and anticancer activities exhibited by these compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrN₂O | --INVALID-LINK-- |

| Molecular Weight | 215.05 g/mol | --INVALID-LINK-- |

| CAS Number | 29418-67-5 | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Appearance | Solid | - |

| Melting Point | 145-146 °C | [1] |

| Solubility | Soluble in ethanol | [2] |

Synthesis of this compound and its Derivatives

The synthesis of this compound is typically achieved through a two-step process starting from 2-bromobenzoic acid. This is followed by the condensation with various aldehydes to form Schiff bases, which are a prominent class of derivatives with diverse biological activities.

Experimental Protocol: Synthesis of this compound[2]

This protocol describes the synthesis of this compound from 2-bromobenzoic acid.

Step 1: Esterification of 2-Bromobenzoic Acid

-

A mixture of 2-bromobenzoic acid (0.08 mol) and ethanol (0.74 mol) is refluxed in the presence of a catalytic amount of concentrated sulfuric acid.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into ice-cold water (200 mL).

-

The formed ethyl 2-bromobenzoate is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude ester is purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

-

To an ethanolic solution of ethyl 2-bromobenzoate (0.01 mol), hydrazine hydrate (99%, 0.015 mol) is added.

-

The reaction mixture is refluxed for 6 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the solvent is distilled off under reduced pressure.

-

The resulting solid is washed with cold water, filtered, and dried.

-

The crude this compound is recrystallized from ethanol to afford the pure product.

Experimental Protocol: Synthesis of Schiff Bases from this compound[1][3]

This protocol provides a general method for the synthesis of Schiff bases.

-

A mixture of this compound (0.001 mol) and a substituted aldehyde (0.001 mol) is dissolved in ethanol.

-

A few drops of glacial acetic acid are added as a catalyst.

-

The reaction mixture is refluxed for 5 hours.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature.

-

The precipitated Schiff base is filtered, washed with cold ethanol, and dried.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

Role as a Chemical Intermediate in Drug Discovery

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The hydrazide functional group is a versatile handle for the construction of oxadiazoles, pyrazoles, and triazoles, among others. The bromo-substituent provides a site for further molecular elaboration via cross-coupling reactions, allowing for the fine-tuning of steric and electronic properties to optimize biological activity.

Antimicrobial Activity of this compound Derivatives